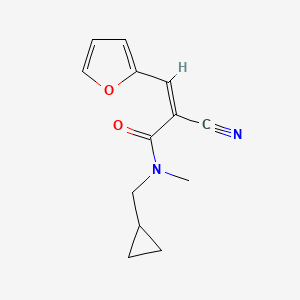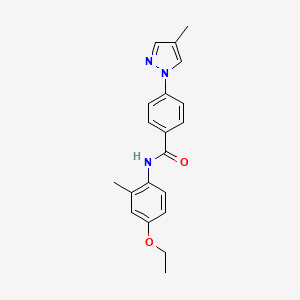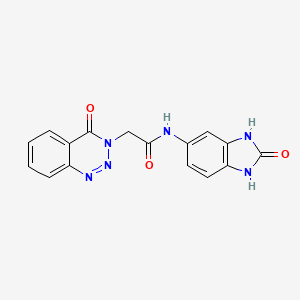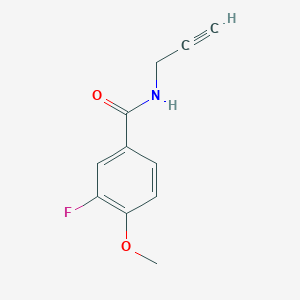
5-Bromo-2-methylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methylquinoline-4-carboxamide (BQCA) is a synthetic compound that belongs to the quinoline family. BQCA has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
5-Bromo-2-methylquinoline-4-carboxamide acts as a positive allosteric modulator of mGluR1 by binding to a site distinct from the glutamate binding site. This binding results in the enhancement of mGluR1 activity, leading to increased intracellular calcium release and activation of downstream signaling pathways. The exact mechanism of how this compound enhances mGluR1 activity is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models. It has also been reported to reduce anxiety-like behavior and alleviate neuropathic pain. This compound's effects on the central nervous system are thought to be due to its ability to enhance mGluR1 activity. This compound has also been shown to have anti-inflammatory effects in vitro, although its in vivo effects are still under investigation.
Advantages and Limitations for Lab Experiments
5-Bromo-2-methylquinoline-4-carboxamide's ability to enhance mGluR1 activity makes it a valuable tool for investigating the role of mGluR1 in various physiological processes. This compound can be used in vitro to study the effects of mGluR1 activation on intracellular signaling pathways. This compound can also be used in vivo to investigate the role of mGluR1 in cognitive function, anxiety, and pain. However, this compound's specificity for mGluR1 is still under investigation, and its off-target effects need to be carefully evaluated.
Future Directions
5-Bromo-2-methylquinoline-4-carboxamide's potential therapeutic applications make it an attractive target for drug development. Future research should focus on optimizing this compound's pharmacological properties, including its specificity for mGluR1 and its bioavailability. This compound's effects on other physiological processes, such as inflammation and metabolism, should also be investigated. Additionally, the potential of this compound as a tool for investigating the role of mGluR1 in various diseases, such as Alzheimer's disease and schizophrenia, should be explored.
Synthesis Methods
5-Bromo-2-methylquinoline-4-carboxamide can be synthesized using various methods, including the reaction of 5-bromo-2-methylquinoline with isatoic anhydride in the presence of a base. Another method involves the reaction of 5-bromo-2-methylquinoline with 4-aminobenzoic acid in the presence of a coupling reagent. Both methods have been reported to yield this compound in good to excellent yields.
Scientific Research Applications
5-Bromo-2-methylquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to act as a positive allosteric modulator of metabotropic glutamate receptor 1 (mGluR1). mGluR1 is a G protein-coupled receptor that plays a crucial role in synaptic transmission, plasticity, and learning and memory. This compound has been shown to enhance the activity of mGluR1, leading to improved cognitive function in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
properties
IUPAC Name |
5-bromo-2-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-6-5-7(11(13)15)10-8(12)3-2-4-9(10)14-6/h2-5H,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORCZLYTOVFKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC=C2Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7646465.png)

![2-(methoxymethyl)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7646487.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone](/img/structure/B7646488.png)
![4-chloro-N-[(2-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B7646496.png)
![2-[Methyl-(4-propan-2-yloxyphenyl)sulfonylamino]acetic acid](/img/structure/B7646516.png)


![N-(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)-4-oxo-4-pyrrolidin-1-ylbutanamide](/img/structure/B7646542.png)
![N-[3-(difluoromethoxy)pyridin-2-yl]acetamide](/img/structure/B7646545.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2,6-dichlorophenyl)acetamide](/img/structure/B7646553.png)